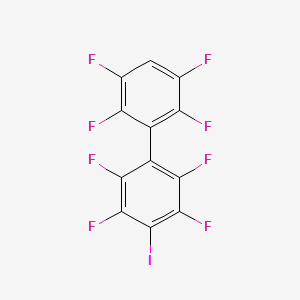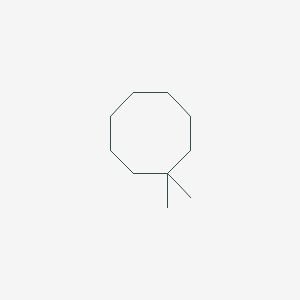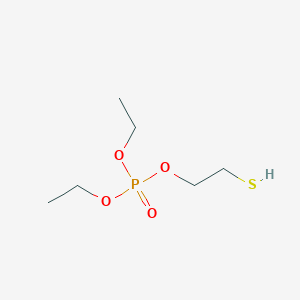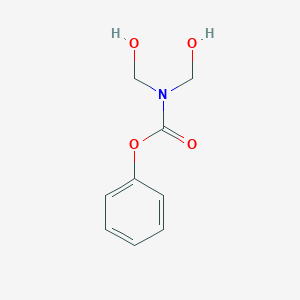
Phenyl bis(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis(hydroxymethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the presence of a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of polymer-bound catalysts and environmentally benign conditions, such as low pressure and temperature, are preferred to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: Formation of phenyl bis(formyl)carbamate or phenyl bis(carboxyl)carbamate.
Reduction: Formation of this compound.
Substitution: Formation of nitro- or halogen-substituted this compound.
Applications De Recherche Scientifique
Phenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of phenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a protecting group.
Phenyl carbamate: Shares structural similarities but lacks the hydroxymethyl groups, leading to different reactivity and applications.
Uniqueness: Phenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
64191-75-9 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
phenyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
Clé InChI |
FVDGZMDWHKWZJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

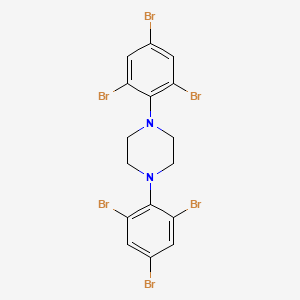
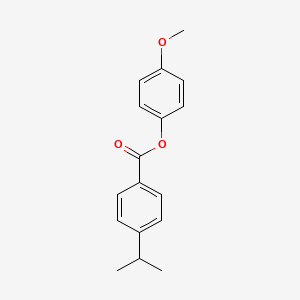
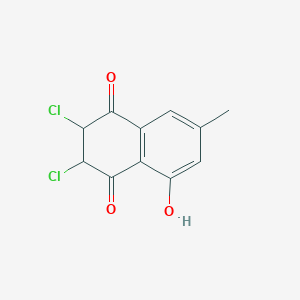
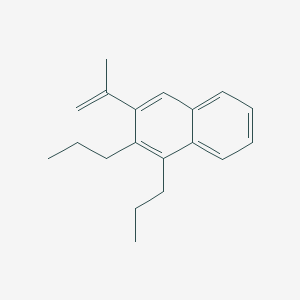
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

